molecular formula C16H16O2 B8588140 [1,1'-Biphenyl]-3-propanoic acid, methyl ester CAS No. 108179-24-4

[1,1'-Biphenyl]-3-propanoic acid, methyl ester

Cat. No. B8588140
M. Wt: 240.30 g/mol
InChI Key: NAVKCQMYRLUWFQ-UHFFFAOYSA-N
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Patent
US04802913

Procedure details

A mixture of dimethyl(m-phenylbenzyl)malonate (1.00 g) and lithium chloride (0.285 g) in water (0.12 ml) and dimethylsulphoxide (8.5 ml) was heated at 165° C. for 3 hours then allowed to cool, poured into water and extracted with ether. The extracts were washed with water, dried, concentrated, and chromatographed using 10% ether in petrol as eluant to give methyl 3-(m-phenylphenyl)-propanoate (0.65 g, 81%) as a colourless oil which solidified on standing, melting point 29°-30° C.
Name
dimethyl(m-phenylbenzyl)malonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.285 g
Type
reactant
Reaction Step One
Name
Quantity
0.12 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:22])[CH:4]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:11]=1)C(OC)=O.[Cl-].[Li+]>O.CS(C)=O>[C:16]1([C:12]2[CH:11]=[C:10]([CH2:9][CH2:4][C:3]([O:2][CH3:1])=[O:22])[CH:15]=[CH:14][CH:13]=2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:1.2|

Inputs

Step One
Name
dimethyl(m-phenylbenzyl)malonate
Quantity
1 g
Type
reactant
Smiles
COC(C(C(=O)OC)CC1=CC(=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
0.285 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
0.12 mL
Type
solvent
Smiles
O
Name
Quantity
8.5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(C=CC1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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